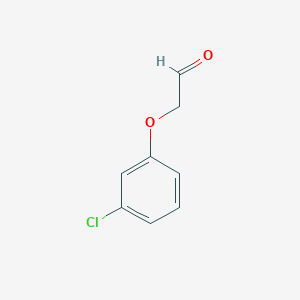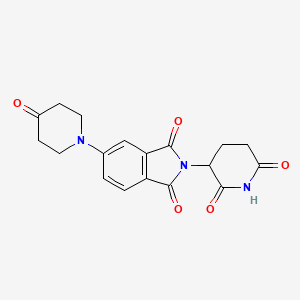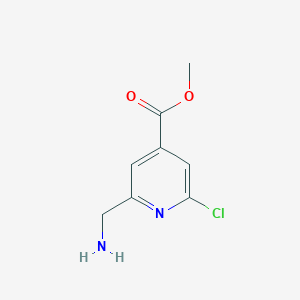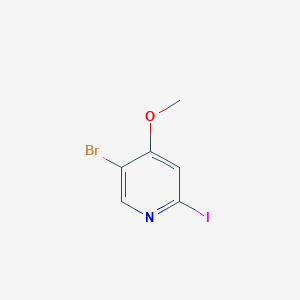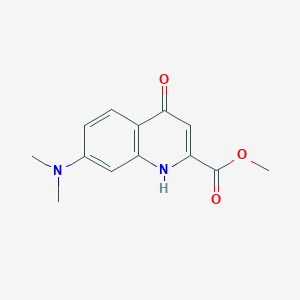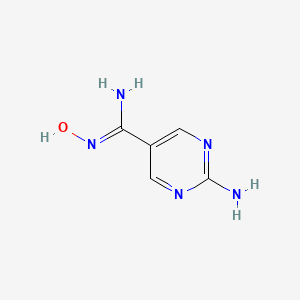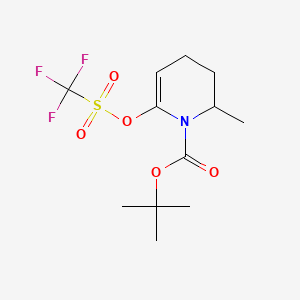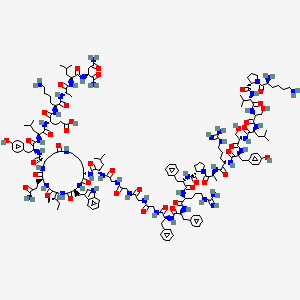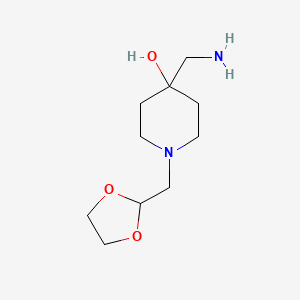
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol typically involves multi-step organic reactions. One common method involves the reaction of piperidine with formaldehyde and a suitable amine to introduce the aminomethyl group. The 1,3-dioxolane ring can be introduced through a subsequent reaction with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and catalysts to facilitate the reactions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the dioxolane ring may enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidine: Similar structure but lacks the hydroxyl group.
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidone: Contains a ketone group instead of a hydroxyl group.
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinecarboxylic acid: Features a carboxylic acid group.
Uniqueness
The presence of both the aminomethyl and dioxolane groups in 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol makes it unique compared to similar compounds
特性
CAS番号 |
278805-33-7 |
|---|---|
分子式 |
C10H20N2O3 |
分子量 |
216.28 g/mol |
IUPAC名 |
4-(aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O3/c11-8-10(13)1-3-12(4-2-10)7-9-14-5-6-15-9/h9,13H,1-8,11H2 |
InChIキー |
CLZQNNVZKPINPC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CN)O)CC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


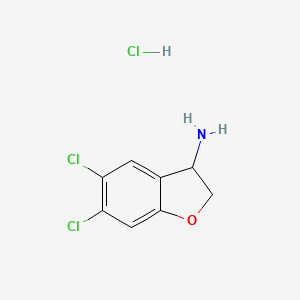
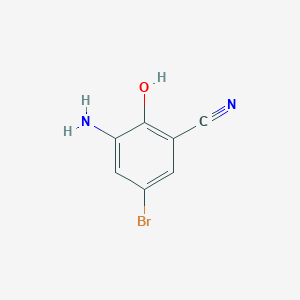

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
